molecular formula C7H10N2 B6267057 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole CAS No. 1551669-55-6

1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole

Cat. No.: B6267057
CAS No.: 1551669-55-6
M. Wt: 122.2
InChI Key:
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Description

1-Methyl-5-(prop-2-en-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by a methyl group at the first position and a prop-2-en-1-yl group at the fifth position of the pyrazole ring

Preparation Methods

The synthesis of 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-5-(prop-2-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-5-(prop-2-en-1-yl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-Methyl-5-(prop-2-en-1-yl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Methyl-3-(prop-2-en-1-yl)-1H-pyrazole: This compound has a similar structure but with the prop-2-en-1-yl group at the third position. The positional isomerism can lead to different chemical and biological properties.

    1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole: This compound has an alkyne group instead of an alkene group, which can result in different reactivity and applications.

    1-Methyl-5-(prop-2-en-1-yl)-1H-imidazole: This compound belongs to the imidazole family, which has a different nitrogen arrangement in the ring, leading to distinct properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

1551669-55-6

Molecular Formula

C7H10N2

Molecular Weight

122.2

Purity

95

Origin of Product

United States

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